4-Chloro-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
4-Chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C6H4ClN3. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a pyrazole ring fused to a pyridine ring, with a chlorine atom attached to the fourth position of the pyrazole ring.
Scientific Research Applications
4-Chloro-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been noted for their similarity to the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.
Mode of Action
The compound can be selectively elaborated along multiple growth vectors, including n-1 and n-2 through protection-group and n-alkylation reactions; c-3 through tandem borylation and suzuki–miyaura cross-coupling reactions . These modifications could potentially alter the compound’s interactions with its targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-1H-pyrazolo[3,4-c]pyridine is currently unavailable
Result of Action
Related compounds have shown significant inhibitory activity in certain contexts , suggesting that this compound may also exhibit bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride . The reaction conditions often require refluxing in solvents like 1,4-dioxane or acetic acid to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various aminopyrazolopyridine derivatives .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its use in medicinal chemistry as a scaffold for drug development.
Pyrrolo[3,4-c]pyridine: Shares structural similarities and is used in the synthesis of biologically active compounds.
Uniqueness: 4-Chloro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of the chlorine atom, which can be easily substituted to create a variety of derivatives with different biological activities . This versatility makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPUIJNFTSIUEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743920 |
Source
|
Record name | 4-Chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260671-36-0 |
Source
|
Record name | 4-Chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260671-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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